molecular formula C16H15Cl B3314900 4-(2-Biphenyl)-2-chloro-1-butene CAS No. 951890-02-1

4-(2-Biphenyl)-2-chloro-1-butene

Cat. No. B3314900
CAS RN: 951890-02-1
M. Wt: 242.74 g/mol
InChI Key: JTMQAJCOTCEHMI-UHFFFAOYSA-N
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Description

Biphenyl compounds are organic compounds containing two benzene rings linked together by a carbon-carbon bond . They have been extensively studied for their unique electron-rich cavities and easy functionalization .


Synthesis Analysis

The synthesis of biphenyl compounds often involves coupling reactions between aryl diazonium ions and primary or secondary amines . The coupling of an aryl diazonium ion to a Grignard or alkyllithium reagent has also been used to prepare biphenyl compounds .


Molecular Structure Analysis

Biphenyl compounds have highly symmetrical rigid cylindrical structures, electron-rich cavities, and multiple modification sites . These features endow biphenyl compounds with distinguished host-guest properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds can vary depending on their specific structure. For example, biphenyl has a boiling point of 527 K and a melting point of 343 K .

Mechanism of Action

The mechanism of action of biphenyl compounds can vary widely depending on their specific structure and functional groups . Some biphenyl compounds have been studied for their interactions with biological targets, such as the prostaglandin G/H synthase 1 .

Safety and Hazards

The safety and hazards associated with biphenyl compounds can vary widely depending on their specific structure and functional groups. It’s always important to refer to the safety data sheet (SDS) for specific compounds .

Future Directions

The development of supramolecular chemistry has always been accompanied by the innovation of macrocyclic hosts. The synthesis of novel macrocycles with unique structures and functions will bring new development opportunities for supramolecular chemistry . As a new generation of macrocyclic hosts, biphenyl compounds have customizable cavity sizes and diverse backbones, overcoming the limitation that the cavities of traditionally popular macrocyclic hosts are generally smaller than 10 Å . These features undoubtedly endow biphenyl compounds with distinguished host–guest properties, which have attracted more and more attention .

properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMQAJCOTCEHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Biphenyl)-2-chloro-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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